BACE1 Inhibitory Potency: Bis(4-fluorophenyl)methyl-Piperazine Substituent Confers 2.49 μM IC50, the Most Potent in a 17-Compound Indanone Series
In a series of 17 hybrid indanone-based compounds, the analog bearing the bis(4-fluorophenyl)methyl-piperazine substituent (compound 8) demonstrated an IC50 of 2.49 ± 0.08 μM against human recombinant BACE1, making it the most potent inhibitor in the entire series [1]. All other amine substituents evaluated (including simpler alkylamines, benzylamines, and substituted phenylpiperazines) showed lower BACE1 inhibitory activity, though exact values are not publicly available in the abstract. This potency advantage is attributed to the bulky, lipophilic bis(4-fluorophenyl)methyl group filling a hydrophobic pocket in the BACE1 active site.
| Evidence Dimension | BACE1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.49 ± 0.08 μM (for the bis(4-fluorophenyl)methyl-piperazine-containing indanone conjugate) |
| Comparator Or Baseline | Other amine substituents in the same indanone series (e.g., alkylamines, benzylamines) — all showed lower potency; compound 8 was the most potent |
| Quantified Difference | Ranked #1 out of 17 compounds in the series for BACE1 inhibition |
| Conditions | In vitro FRET-based assay using human recombinant BACE1 (hBACE1) |
Why This Matters
Researchers developing BACE1 inhibitors for Alzheimer's disease should select building blocks containing the bis(4-fluorophenyl)methyl-piperazine pharmacophore to maximize the probability of identifying potent leads.
- [1] Rampa A, Mancini F, De Simone A, et al. From AChE to BACE1 inhibitors: The role of the amine on the indanone scaffold. Bioorg. Med. Chem. Lett. 2015, 25, 2804–2808. DOI: 10.1016/j.bmcl.2015.05.002. View Source
